propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
CAS No.: 848062-43-1
Cat. No.: VC7485639
Molecular Formula: C21H19NO7
Molecular Weight: 397.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848062-43-1 |
|---|---|
| Molecular Formula | C21H19NO7 |
| Molecular Weight | 397.383 |
| IUPAC Name | propyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C21H19NO7/c1-2-9-26-21(25)13-3-5-14(6-4-13)29-18-11-28-17-10-15(27-12-19(22)23)7-8-16(17)20(18)24/h3-8,10-11H,2,9,12H2,1H3,(H2,22,23) |
| Standard InChI Key | XJWJNCBDEGQSBW-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Introduction
Propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. It features a chromen-4-one core, a benzoate ester, and a carbamoylmethoxy group, making it a subject of interest in organic and pharmaceutical chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves multiple steps:
-
Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
-
Introduction of the Carbamoylmethoxy Group: The chromen-4-one intermediate is reacted with a carbamoylating agent, such as carbamoyl chloride, in the presence of a base.
-
Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic conditions.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: Nucleophilic substitution reactions where nucleophiles replace specific functional groups.
Biological Activities and Applications
Propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is studied for its potential biological activities:
-
Antimicrobial Properties: It is investigated for its ability to inhibit microbial growth.
-
Anticancer Properties: The compound is researched for its potential to inhibit cancer cell proliferation.
-
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by modulating specific biological pathways.
Scientific Research Applications
-
Chemistry: Used as a building block in synthesizing complex molecules and as a reagent in organic reactions.
-
Biology: Studied for its biological activities, including antimicrobial and anticancer effects.
-
Medicine: Investigated for therapeutic applications, such as drug development.
-
Industry: Utilized in developing new materials like polymers and coatings due to its unique chemical properties.
Mechanism of Action
The compound interacts with specific molecular targets and pathways, potentially binding to enzymes, modulating receptor activity, and altering gene expression.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Propyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate | C21H19NO7 | 397.4 g/mol | Carbamoylmethoxy group, propyl ester |
| Ethyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate | C19H17NO7 | 369.3 g/mol | Ethyl ester instead of propyl |
| Methyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate | C18H15NO7 | 355.3 g/mol | Methyl ester instead of propyl |
| Butyl 4-{[7-(carbamoylmethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate | C23H23NO7 | 425.4 g/mol | Butyl ester instead of propyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume